molecular formula C23H18N2O2 B14774385 3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-([1,1'-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B14774385
M. Wt: 354.4 g/mol
InChI Key: SRSKDDVPSJIFQQ-UHFFFAOYSA-N
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Description

3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by its unique structure, which includes a biphenyl group, an imidazo[1,2-a]pyridine core, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multistep reactions One common approach is the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[1,2-a]pyridine coreFinally, the acrylic acid moiety is introduced via a Heck reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets. The biphenyl group and imidazo[1,2-a]pyridine core allow it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-([1,1’-Biphenyl]-4-yl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid lies in its combination of the biphenyl group, imidazo[1,2-a]pyridine core, and acrylic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

3-[8-methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid

InChI

InChI=1S/C23H18N2O2/c1-16-6-5-15-25-20(13-14-21(26)27)22(24-23(16)25)19-11-9-18(10-12-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,26,27)

InChI Key

SRSKDDVPSJIFQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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